molecular formula C20H24N2O2 B5199180 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B5199180
M. Wt: 324.4 g/mol
InChI Key: GXLDVUUHPNMKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as L-745,870 and is a selective antagonist of the dopamine D4 receptor.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide involves its selective binding to the dopamine D4 receptor. This binding prevents the activation of the receptor by dopamine, which in turn affects the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. The compound has been shown to reduce hyperactivity and improve cognitive function in animal models of ADHD. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide in lab experiments include its selectivity for the dopamine D4 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and ADHD. Another area of research is its potential use as a tool for studying the dopamine D4 receptor and its role in various physiological and pathological processes. Additionally, further studies are needed to explore the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide involves several steps. The starting material is 3,4-dihydroisoquinoline, which is reacted with formaldehyde to form 3,4-dihydroisoquinoline-2-carboxaldehyde. This intermediate is then reacted with N-(2-methoxyethyl)-4-piperidinone to form the final product, this compound.

Scientific Research Applications

The scientific research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide has focused on its potential applications in various fields. One of the main areas of research has been its use as a selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of mood, cognition, and behavior, and has been implicated in several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-13-11-21-20(23)18-8-6-16(7-9-18)14-22-12-10-17-4-2-3-5-19(17)15-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLDVUUHPNMKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.